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A comparative analysis of Millepachine and its derivatives reveals a promising strategy for

overcoming resistance to conventional anti-cancer drugs. Studies show that these compounds,

which act as tubulin polymerization inhibitors, maintain their cytotoxic activity in cancer cell

lines that have developed resistance to other chemotherapeutic agents like paclitaxel and

vinblastine.

Millepachine, a naturally occurring chalcone, and its synthesized derivatives, SKLB028 and

SKLB050, target a fundamental process in cell division—the formation of microtubules. By

binding to the colchicine-binding site on β-tubulin, they disrupt microtubule dynamics, leading to

cell cycle arrest at the G2/M phase and subsequent apoptosis, or programmed cell death[1][2].

A key advantage of these compounds is their demonstrated effectiveness against multidrug-

resistant (MDR) cancer cells, a major obstacle in cancer therapy[1][3][4]. This resilience is

attributed to their irreversible binding to tubulin, which may circumvent common resistance

mechanisms such as the overexpression of drug efflux pumps like P-glycoprotein[1].

Comparative Analysis of Anti-Cancer Activity
The enhanced potency of Millepachine derivatives, SKLB028 and SKLB050, is particularly

evident in their ability to overcome multidrug resistance. The table below summarizes the in

vitro cytotoxic activity of these compounds against drug-sensitive and drug-resistant cancer cell

lines, alongside a comparison with established anti-cancer drugs. The "Resistance Factor" (RF)

indicates the ratio of the IC50 (the concentration of a drug that kills 50% of the cells) in the

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b2987336?utm_src=pdf-interest
https://www.benchchem.com/product/b2987336?utm_src=pdf-body
https://www.benchchem.com/product/b2987336?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6005456/
https://pubmed.ncbi.nlm.nih.gov/29691282/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6005456/
https://www.researchgate.net/publication/256329878_Design_synthesis_and_biological_evaluation_of_millepachine_derivatives_as_a_new_class_of_tubulin_polymerization_inhibitors
https://www.researchgate.net/publication/265518230_Synthesis_and_Biological_Evaluation_of_Novel_Millepachine_Derivatives_As_a_New_Class_of_Tubulin_Polymerization_Inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC6005456/
https://www.benchchem.com/product/b2987336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2987336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


resistant cell line to that in the sensitive parent cell line. A lower RF value signifies less cross-

resistance.

Cell Line Drug IC50 (nM)
Resistance Factor
(RF)

A2780S (sensitive) SKLB028 2.8 ± 0.3 -

A2780CP (resistant) SKLB028 4.2 ± 0.5 1.5

A2780S (sensitive) SKLB050 3.1 ± 0.4 -

A2780CP (resistant) SKLB050 5.3 ± 0.6 1.7

A2780S (sensitive) Paclitaxel 1.8 ± 0.2 -

A2780CP (resistant) Paclitaxel 335.6 ± 41.2 186.4

HCT-8 (sensitive) SKLB028 4.5 ± 0.6 -

HCT-8/V (resistant) SKLB028 11.2 ± 1.4 2.5

HCT-8 (sensitive) SKLB050 5.2 ± 0.7 -

HCT-8/V (resistant) SKLB050 11.7 ± 1.5 2.3

HCT-8 (sensitive) Vinblastine 2.1 ± 0.3 -

HCT-8/V (resistant) Vinblastine 1540.2 ± 189.3 733.4

Data sourced from a study on the inhibition of tubulin polymerization by Millepachine and its

derivatives[1].

Signaling Pathways of Millepachine-Induced
Apoptosis
Millepachine induces apoptosis through the ROS-mitochondrial pathway[5][6][7]. This process

is initiated by an increase in reactive oxygen species (ROS), leading to a cascade of events

that culminate in cell death. The diagram below illustrates this signaling pathway.
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Figure 1. Signaling pathway of Millepachine-induced apoptosis.
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Cell Viability and IC50 Determination
The anti-proliferative activity of Millepachine and its derivatives is determined using a cell

viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay.

Cell Seeding: Cancer cells (both sensitive and resistant lines) are seeded into 96-well plates

at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.

Drug Treatment: The following day, the culture medium is replaced with fresh medium

containing various concentrations of the test compounds (e.g., Millepachine, SKLB028,

SKLB050, paclitaxel, vinblastine) or a vehicle control (e.g., DMSO).

Incubation: The plates are incubated for a period of 48 to 72 hours.

MTT Assay: After incubation, MTT solution is added to each well and incubated for 4 hours to

allow for the formation of formazan crystals by viable cells.

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to

dissolve the formazan crystals.

Data Acquisition: The absorbance is measured using a microplate reader at a specific

wavelength (e.g., 570 nm).

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by

plotting the percentage of cell viability against the logarithm of the drug concentration and

fitting the data to a dose-response curve.

The workflow for determining cross-resistance is depicted in the diagram below.
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Figure 2. Experimental workflow for cross-resistance determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-other-anti-cancer-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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